[1-(2-Bromo-5-fluorophenyl)ethylidene](methoxy)amine
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Overview
Description
1-(2-Bromo-5-fluorophenyl)ethylideneamine: is an organic compound with the molecular formula C9H9BrFNO It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms, and the ethylidene group is bonded to a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)ethylideneamine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the 2 and 5 positions, respectively.
Formation of Ethylidene Group: The ethylidene group is introduced through a reaction with an appropriate aldehyde or ketone.
Methoxyamine Addition: Finally, the methoxyamine group is added to the ethylidene group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenylethylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)ethylideneamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)ethylideneamine
- 1-(2-Bromo-4-fluorophenyl)ethylideneamine
- 1-(2-Chloro-5-fluorophenyl)ethylideneamine
Uniqueness:
- The combination of bromine and fluorine substituents provides unique electronic and steric properties.
- The methoxyamine group enhances its reactivity and potential for further functionalization.
Conclusion
1-(2-Bromo-5-fluorophenyl)ethylideneamine is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure allows for diverse reactivity and applications, making it a valuable compound for further study and development.
Properties
Molecular Formula |
C9H9BrFNO |
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Molecular Weight |
246.08 g/mol |
IUPAC Name |
(E)-1-(2-bromo-5-fluorophenyl)-N-methoxyethanimine |
InChI |
InChI=1S/C9H9BrFNO/c1-6(12-13-2)8-5-7(11)3-4-9(8)10/h3-5H,1-2H3/b12-6+ |
InChI Key |
JPGJCVXPTNLKTC-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=N\OC)/C1=C(C=CC(=C1)F)Br |
Canonical SMILES |
CC(=NOC)C1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
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